molecular formula C9H5BrClN B13895904 (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile

(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile

Katalognummer: B13895904
Molekulargewicht: 242.50 g/mol
InChI-Schlüssel: JZJCYJBZOSJAOO-WTKPLQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to an acrylonitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile typically involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for nitrile reduction.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-3-(3-Chlorophenyl)-3-chloroacrylonitrile: Similar structure but with a chlorine atom instead of bromine.

    (Z)-3-(3-Bromophenyl)-3-fluoroacrylonitrile: Similar structure but with a fluorine atom instead of chlorine.

    (Z)-3-(3-Bromophenyl)-3-methylacrylonitrile: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is unique due to the combination of bromine, chlorine, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C9H5BrClN

Molekulargewicht

242.50 g/mol

IUPAC-Name

(Z)-3-(3-bromophenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-4,6H/b9-4-

InChI-Schlüssel

JZJCYJBZOSJAOO-WTKPLQERSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)/C(=C/C#N)/Cl

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.